Cyclopentyl 7-(4-chlorophenyl)-4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Cyclopentyl 7-(4-chlorophenyl)-4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a cyclopentyl ring, a chlorophenyl group, an ethoxyphenyl group, and a hexahydroquinoline core. Its multifaceted structure allows it to participate in various chemical reactions and makes it a valuable subject of study in fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of Cyclopentyl 7-(4-chlorophenyl)-4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the hexahydroquinoline core, followed by the introduction of the cyclopentyl, chlorophenyl, and ethoxyphenyl groups. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters for cost-effectiveness and efficiency .
Chemical Reactions Analysis
Cyclopentyl 7-(4-chlorophenyl)-4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. .
Scientific Research Applications
Cyclopentyl 7-(4-chlorophenyl)-4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research explores its potential as a lead compound for drug development, targeting specific enzymes or receptors involved in disease pathways.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of Cyclopentyl 7-(4-chlorophenyl)-4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved in its mechanism of action may include inhibition of enzyme activity, receptor antagonism, or modulation of signaling cascades .
Comparison with Similar Compounds
When compared to similar compounds, Cyclopentyl 7-(4-chlorophenyl)-4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Cyclopentyl derivatives: Compounds with similar cyclopentyl rings but different substituents.
Chlorophenyl derivatives: Compounds with chlorophenyl groups but varying core structures.
Ethoxyphenyl derivatives: Compounds with ethoxyphenyl groups and different ring systems. The uniqueness of this compound lies in its ability to combine these features, resulting in distinct chemical and biological properties
Properties
Molecular Formula |
C30H32ClNO4 |
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Molecular Weight |
506.0 g/mol |
IUPAC Name |
cyclopentyl 7-(4-chlorophenyl)-4-(2-ethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C30H32ClNO4/c1-3-35-26-11-7-6-10-23(26)28-27(30(34)36-22-8-4-5-9-22)18(2)32-24-16-20(17-25(33)29(24)28)19-12-14-21(31)15-13-19/h6-7,10-15,20,22,28,32H,3-5,8-9,16-17H2,1-2H3 |
InChI Key |
DWDQIMUPALQBTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC(=C2C(=O)OC5CCCC5)C |
Origin of Product |
United States |
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